molecular formula C19H23N3O6S2 B11165974 N-[4-({4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide

N-[4-({4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide

Cat. No.: B11165974
M. Wt: 453.5 g/mol
InChI Key: VLVJPRPEAFQEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE: is a complex organic compound with a unique structure that includes oxolane, sulfonamide, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of oxolane-2-ylmethylamine with 4-nitrobenzenesulfonyl chloride to form an intermediate, which is then reduced to the corresponding amine. This amine is further reacted with 4-(acetylamino)benzenesulfonyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce sulfonyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or reduced sulfonyl derivatives.

Scientific Research Applications

N-{4-[(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(oxolan-2-ylmethyl)amino]phenyl}acetamide
  • N-[4-[(oxolan-2-ylmethylcarbamothioylamino)sulfamoyl]phenyl]acetamide

Uniqueness

N-{4-[(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23N3O6S2

Molecular Weight

453.5 g/mol

IUPAC Name

N-[4-[[4-(oxolan-2-ylmethylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C19H23N3O6S2/c1-14(23)21-15-4-8-19(9-5-15)30(26,27)22-16-6-10-18(11-7-16)29(24,25)20-13-17-3-2-12-28-17/h4-11,17,20,22H,2-3,12-13H2,1H3,(H,21,23)

InChI Key

VLVJPRPEAFQEJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.